2-Hepten-4-ol 2-Hepten-4-ol
Brand Name: Vulcanchem
CAS No.: 4798-59-8
VCID: VC3791197
InChI: InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+
SMILES: CCCC(C=CC)O
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

2-Hepten-4-ol

CAS No.: 4798-59-8

Cat. No.: VC3791197

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hepten-4-ol - 4798-59-8

Specification

CAS No. 4798-59-8
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name (E)-hept-2-en-4-ol
Standard InChI InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+
Standard InChI Key DODCYMXUZOEOQF-HWKANZROSA-N
Isomeric SMILES CCCC(/C=C/C)O
SMILES CCCC(C=CC)O
Canonical SMILES CCCC(C=CC)O

Introduction

PropertyValueSource
Molecular Weight114.185 g/mol
Density0.842 g/cm³
Boiling Point153°C (426 K)
Flash Point52.5°C
Refractive Index1.444
LogP (Partition Coefficient)1.723

The compound’s low density and moderate boiling point make it suitable for industrial applications, while its hydrophobicity (LogP = 1.723) influences its environmental behavior .

Synthesis and Industrial Production

2-Hepten-4-ol is synthesized via two primary routes:

  • Reduction of 2-Hepten-4-one: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone group in 2-hepten-4-one to an alcohol under mild conditions .

  • Catalytic Hydrogenation: Industrial-scale production employs palladium on carbon (Pd/C) under hydrogen pressure to hydrogenate 2-hepten-4-one .

Key Reaction:

2-Hepten-4-one+H2Pd/C2-Hepten-4-ol\text{2-Hepten-4-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Hepten-4-ol}

This method achieves high yields (>90%) at elevated temperatures (80–100°C).

Chemical Reactivity and Derivatives

The compound’s hydroxyl group and double bond enable diverse reactions:

  • Oxidation: Forms 2-hepten-4-one using pyridinium chlorochromate (PCC) .

  • Reduction: Hydrogenation of the double bond yields heptan-4-ol.

  • Substitution: Reaction with thionyl chloride (SOCl₂) produces 2-hepten-4-chloride.

Table 2: Common Derivatives and Their Applications

DerivativeApplicationReference
2-Hepten-4-oneFlavoring agent
Heptan-4-olSolvent intermediate
2-Hepten-4-chloridePharmaceutical precursor

Biological Activity and Ecological Significance

Aggregation Pheromone in Palm Weevils

2-Hepten-4-ol, specifically the (4S,2E)-isomer (rhynchophorol), serves as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) . Field studies demonstrate its efficacy:

  • Traps baited with 3 mg/day of synthetic pheromone + sugarcane attract >90% of weevils .

  • Racemic mixtures retain effectiveness, simplifying industrial production .

Table 3: Pheromone Activity in Rhynchophorus Species

SpeciesActive IsomerAttraction Efficiency
R. palmarum(4S,2E)-2-Hepten-4-ol95%
R. ferrugineus(4S,5S)-4-Methyl-5-nonanol85%

Antimicrobial Properties

Preliminary studies indicate inhibitory effects against Staphylococcus aureus and Escherichia coli, though mechanisms remain under investigation .

Applications in Pest Management

Mass Trapping Strategies

  • Population Control: Pheromone-baited traps reduce R. palmarum populations by 70–80% in coconut plantations .

  • Disease Mitigation: Limits spread of red ring disease, a weevil-vectored palm pathogen .

Synergy with Plant Kairomones

  • Ethyl Acetate: Enhances pheromone attractiveness by 40% in field trials .

  • Fermenting Sugarcane: Boosts trap efficacy by 60% compared to pheromone-only setups .

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